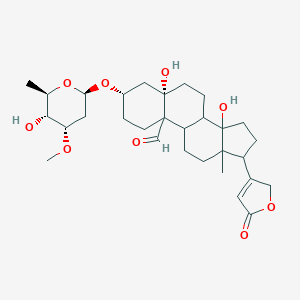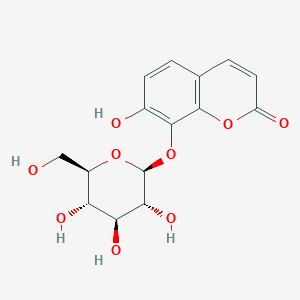
4'-Déméthylpodophyllotoxine
Vue d'ensemble
Description
La 4’-Déméthylpodophyllotoxine est un lignane aryltétralinique que l’on trouve dans les racines de Podophyllum hexandrum et Podophyllum peltatum . Ce composé présente un potentiel cytotoxique important contre diverses lignées cellulaires cancéreuses . Il est structurellement lié à la podophyllotoxine, ne différant que par l’absence d’un groupe méthyle en position 4’ du groupe triméthoxyphényle .
Applications De Recherche Scientifique
4’-Demethylpodophyllotoxin has a wide range of applications in scientific research:
Mécanisme D'action
La 4’-Déméthylpodophyllotoxine exerce ses effets principalement en inhibant l’enzyme topoisomérase II, qui est cruciale pour la réplication de l’ADN et la division cellulaire . En stabilisant la rupture temporaire des brins d’ADN causée par la topoisomérase II, elle empêche la religação des brins d’ADN, conduisant à la mort cellulaire. Ce mécanisme est particulièrement efficace contre les cellules cancéreuses en division rapide .
Composés similaires :
Podophyllotoxine : Le composé parent à partir duquel la 4’-Déméthylpodophyllotoxine est dérivée.
Etoposide : Un dérivé utilisé comme agent chimiothérapeutique.
Teniposide : Un autre dérivé avec des applications similaires dans le traitement du cancer.
Unicité : La 4’-Déméthylpodophyllotoxine est unique en raison de sa modification structurelle spécifique, qui améliore son potentiel cytotoxique tout en réduisant certains des effets secondaires associés à la podophyllotoxine . Sa capacité à servir de précurseur pour divers dérivés pharmacologiquement actifs met en évidence son importance en chimie médicinale .
Safety and Hazards
Orientations Futures
Podophyllotoxin and its naturally occurring congeners have low bioavailability and almost all these initially discovered compounds cause systemic toxicity and development of drug resistance . The production of synthetic derivatives that could suffice for the clinical limitations of these naturally occurring compounds is not economically feasible . These challenges demanded continuous devotions towards improving the druggability of these drugs and continue to seek structure-optimization strategies . The discovery of renewable sources including microbial origin for podophyllotoxin is another possible approach .
Analyse Biochimique
Biochemical Properties
4’-Demethylpodophyllotoxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through binding, leading to changes in the function of these biomolecules .
Cellular Effects
4’-Demethylpodophyllotoxin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exhibits cytotoxic potential in diverse cancer cell lines .
Molecular Mechanism
The mechanism of action of 4’-Demethylpodophyllotoxin is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 4’-Demethylpodophyllotoxin change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
4’-Demethylpodophyllotoxin is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Subcellular Localization
Information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La 4’-Déméthylpodophyllotoxine peut être synthétisée par diverses réactions chimiques. Une méthode courante implique la déméthylation de la podophyllotoxine en utilisant des réactifs tels que le tribromure de bore (BBr3) ou le chlorure d’aluminium (AlCl3) dans des conditions contrôlées . La réaction nécessite généralement des conditions anhydres et est effectuée à basse température pour éviter la décomposition du produit.
Méthodes de production industrielle : La production industrielle de la 4’-Déméthylpodophyllotoxine implique souvent l’extraction à partir de sources naturelles, telles que les racines des espèces de Podophyllum. Le processus d’extraction comprend le séchage, la mouture et l’extraction par solvant, suivie d’étapes de purification telles que la chromatographie pour isoler le composé .
Analyse Des Réactions Chimiques
Types de réactions : La 4’-Déméthylpodophyllotoxine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent la convertir en dérivés dihydro.
Substitution : Les réactions de substitution, en particulier aux groupes hydroxyle, peuvent produire divers esters et éthers.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : Le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont des agents réducteurs typiques.
Substitution : Les chlorures d’acyle ou les halogénures d’alkyle en présence d’une base sont utilisés pour les réactions d’estérification et d’éthérification.
Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent des dérivés quinoniques, des dérivés dihydro et divers esters et éthers .
4. Applications de la recherche scientifique
La 4’-Déméthylpodophyllotoxine a un large éventail d’applications dans la recherche scientifique :
Propriétés
IUPAC Name |
(5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCVYCSAAZQOJI-BTINSWFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311785 | |
| Record name | 4′-Demethylpodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40505-27-9 | |
| Record name | 4′-Demethylpodophyllotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40505-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Demethylpodophyllotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4′-Demethylpodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-DEMETHYLPODOPHYLLOTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N5E50463V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


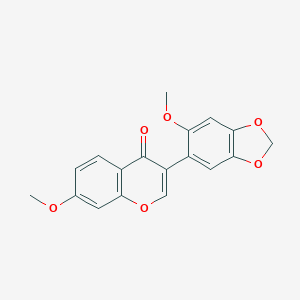
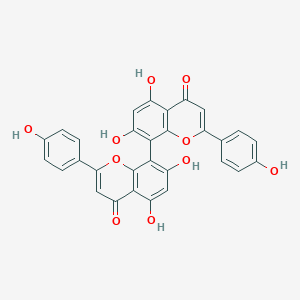

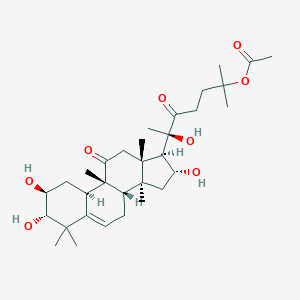
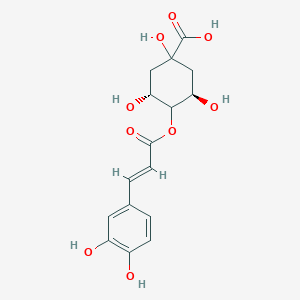


![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)


